molecular formula C8H10ClN3 B3028679 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride CAS No. 267876-36-8

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Cat. No.: B3028679
CAS No.: 267876-36-8
M. Wt: 183.64
InChI Key: IQHBSWJOZDDAIR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo-pyridine core, which is a fused ring system consisting of a pyrrole ring and a pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride typically involves multi-step organic synthesis. One common synthetic route includes the following steps:

    Formation of the Pyrrolo-Pyridine Core: This step involves the cyclization of appropriate precursors to form the fused ring system.

    Functionalization: Introduction of the methanamine group at the 5-position of the pyrrolo-pyridine core.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles replace the hydrogen atoms, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes involved in disease pathways.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to form specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with its targets.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridin-5-ylmethanol: This compound differs by having a hydroxyl group instead of a methanamine group, affecting its reactivity and applications.

    1H-Pyrrolo[2,3-b]pyridin-5-ylamine: Lacking the methanamine group, this compound has different chemical properties and biological activities.

    1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid:

The uniqueness of this compound lies in its specific functional groups and their positioning, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHBSWJOZDDAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267876-36-8
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267876-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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